Nafpenzal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

78232-17-4 |

|---|---|

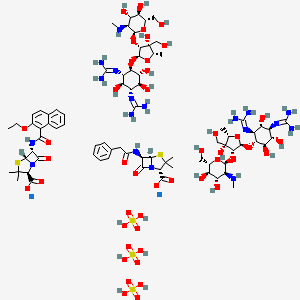

Molecular Formula |

C79H126N18Na2O45S5 |

Molecular Weight |

2254.3 g/mol |

IUPAC Name |

disodium;2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;(2S,5R,6R)-6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;sulfuric acid |

InChI |

InChI=1S/2C21H41N7O12.C21H22N2O5S.C16H18N2O4S.2Na.3H2O4S/c2*1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;1-4-28-13-10-9-11-7-5-6-8-12(11)14(13)17(24)22-15-18(25)23-16(20(26)27)21(2,3)29-19(15)23;1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;;;3*1-5(2,3)4/h2*5-18,26,29-36H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28);5-10,15-16,19H,4H2,1-3H3,(H,22,24)(H,26,27);3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);;;3*(H2,1,2,3,4)/q;;;;2*+1;;;/p-2/t2*5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+;15-,16+,19-;11-,12+,14-;;;;;/m0011...../s1 |

InChI Key |

RHWGKUMGNOQCBA-XXQRSETKSA-L |

SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.[Na+].[Na+] |

Isomeric SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(CO)O.C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(CO)O.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.[Na+].[Na+] |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.[Na+].[Na+] |

Synonyms |

nafpenzal |

Origin of Product |

United States |

Foundational & Exploratory

The Synergistic Onslaught: Unraveling the Mechanism of Action of Nafpenzal Against Staphylococcus aureus

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Nafpenzal, a fixed-dose intramammary antibiotic combination, presents a multi-pronged attack against Staphylococcus aureus, a key pathogen in bovine mastitis and a significant threat to human health. This technical guide delineates the core mechanisms of action of this compound's three active constituents: nafcillin sodium, procaine benzylpenicillin (penicillin G), and dihydrostreptomycin sulfate. By targeting both bacterial cell wall synthesis and protein synthesis, this combination achieves a synergistic effect, broadening its spectrum of activity and enhancing its bactericidal efficacy. This document provides an in-depth exploration of the molecular interactions, relevant signaling pathways, and detailed experimental protocols for the evaluation of this antimicrobial synergy, tailored for an audience of researchers, scientists, and drug development professionals.

Introduction

Staphylococcus aureus continues to pose a formidable challenge in both veterinary and human medicine due to its remarkable adaptability and the emergence of antibiotic-resistant strains. This compound DC is a veterinary pharmaceutical product specifically formulated for the treatment of mastitis in dairy cows during their dry period. Its efficacy stems from the strategic combination of two beta-lactam antibiotics, nafcillin and procaine penicillin G, with an aminoglycoside, dihydrostreptomycin. This guide will dissect the individual and combined mechanisms of these components against S. aureus, providing a foundational understanding for further research and development in antimicrobial strategies.

Core Mechanisms of Action

The antibacterial activity of this compound is a result of the complementary and synergistic actions of its three components, which target two fundamental bacterial processes: cell wall biosynthesis and protein synthesis.

Inhibition of Cell Wall Synthesis: The Beta-Lactam Assault

Both nafcillin and procaine penicillin G belong to the beta-lactam class of antibiotics and share a common mechanism of action: the disruption of peptidoglycan synthesis, an essential component of the bacterial cell wall.

-

Targeting Penicillin-Binding Proteins (PBPs): The primary targets of beta-lactam antibiotics are the penicillin-binding proteins (PBPs), a group of bacterial enzymes crucial for the final steps of peptidoglycan synthesis.[1][2] These enzymes catalyze the transpeptidation reaction that forms the cross-links between peptidoglycan chains, providing the cell wall with its structural integrity.[3]

-

Mechanism of Inhibition: The beta-lactam ring of nafcillin and penicillin G mimics the D-Ala-D-Ala moiety of the natural PBP substrate. This allows the antibiotic to bind to the active site of the PBP, leading to the acylation of the enzyme's serine residue. This forms a stable, covalent penicilloyl-enzyme complex, effectively inactivating the PBP.[3] The inhibition of peptidoglycan cross-linking weakens the cell wall, rendering the bacterium susceptible to osmotic lysis and eventual cell death.[1][3]

Key Differences and Rationale for Combination:

-

Procaine Penicillin G: This is a natural penicillin that is highly effective against many Gram-positive bacteria, including susceptible strains of S. aureus. However, its efficacy is compromised by beta-lactamase (penicillinase), an enzyme produced by some bacteria that hydrolyzes the beta-lactam ring, inactivating the antibiotic.[4]

-

Nafcillin: As a penicillinase-resistant penicillin, nafcillin possesses a bulky side chain that sterically hinders the binding of beta-lactamase, protecting it from enzymatic degradation.[4] This makes it particularly effective against penicillinase-producing strains of S. aureus.

The combination of these two beta-lactams ensures a broader spectrum of activity against S. aureus, targeting both penicillinase-negative and penicillinase-positive strains.

Inhibition of Protein Synthesis: The Aminoglycoside Intervention

Dihydrostreptomycin, an aminoglycoside antibiotic, targets bacterial protein synthesis, a process vital for bacterial growth and survival.

-

Targeting the 30S Ribosomal Subunit: Dihydrostreptomycin binds irreversibly to the 16S rRNA of the 30S ribosomal subunit in bacteria.[5]

-

Mechanism of Inhibition: This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA template. This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the production of non-functional or toxic proteins.[5] The culmination of these effects is the disruption of essential cellular processes and ultimately, bacterial cell death.

Synergistic Interaction

The combination of beta-lactam antibiotics and aminoglycosides in this compound exhibits a synergistic effect, meaning the combined antibacterial activity is greater than the sum of the individual effects.[4][6][7] The proposed mechanism for this synergy is that the cell wall damage induced by nafcillin and penicillin G facilitates the intracellular uptake of dihydrostreptomycin, allowing it to reach its ribosomal target in higher concentrations.[7]

Data Presentation: Efficacy of Individual and Combined Agents

Table 1: Representative Minimum Inhibitory Concentrations (MICs) of this compound Components against Staphylococcus aureus

| Antibiotic | S. aureus Strain Type | Representative MIC Range (µg/mL) | Reference |

| Penicillin G | Penicillin-Susceptible | 0.015 - 0.12 | [Generic Data] |

| Penicillin-Resistant | > 0.12 | [Generic Data] | |

| Nafcillin | Methicillin-Susceptible (MSSA) | 0.12 - 0.5 | [Generic Data] |

| Methicillin-Resistant (MRSA) | 1 - >128 | [8] | |

| Dihydrostreptomycin | General | 1 - 8 | [Generic Data] |

Table 2: Representative Synergy Data for Beta-Lactam and Aminoglycoside Combinations against Staphylococcus aureus

| Combination | S. aureus Strain Type | Synergy Assessment Method | Finding | Reference |

| Nafcillin + Gentamicin | Clinical Isolates | Time-Kill Assay | Significant increase in killing at 6 hours | [7] |

| Penicillin G + Dihydrostreptomycin | Bovine Udder Pathogens | Killing Curves | In vitro synergistic killing observed | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the mechanism of action and synergistic effects of antibiotic combinations like this compound against S. aureus.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Method: Broth microdilution is a standard method.

-

Prepare serial two-fold dilutions of the test antibiotic(s) in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Prepare a standardized bacterial inoculum of S. aureus equivalent to a 0.5 McFarland standard and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

Checkerboard Synergy Assay

This method is used to assess the in vitro interaction of two antimicrobial agents.

-

Method:

-

In a 96-well microtiter plate, prepare serial two-fold dilutions of antibiotic A along the x-axis and antibiotic B along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

-

Inoculate each well with a standardized S. aureus suspension as described for the MIC assay.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC of each drug alone and in combination.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) for each well showing no growth:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

FICI = FIC of Drug A + FIC of Drug B

-

-

Interpret the FICI value:

-

≤ 0.5: Synergy

-

0.5 to 4: Indifference or Additive Effect

-

4: Antagonism

-

-

Time-Kill Assay

This dynamic assay provides information on the rate of bactericidal activity of an antimicrobial agent or combination over time.

-

Method:

-

Grow an overnight culture of S. aureus and dilute it to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in flasks containing CAMHB.

-

Add the antibiotic(s) at desired concentrations (e.g., 1x MIC, 2x MIC). Include a growth control flask without any antibiotic.

-

Incubate the flasks at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

-

Perform serial dilutions of the aliquots and plate them onto appropriate agar plates (e.g., Tryptic Soy Agar).

-

Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.

-

Plot the log10 CFU/mL versus time to generate time-kill curves. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at 24 hours.

-

Visualizations of Mechanisms and Workflows

Signaling Pathways and Mechanisms of Action

References

- 1. benchchem.com [benchchem.com]

- 2. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Time kill assay [bio-protocol.org]

- 4. Antimicrobial Susceptibility and Synergy Testing [bio-protocol.org]

- 5. scispace.com [scispace.com]

- 6. Synergistic effect of antibiotic combinations on Staphylococcus aureus biofilms and their persister cell populations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synergy between Vancomycin and Nafcillin against Staphylococcus aureus in an In Vitro Pharmacokinetic/Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of procaine benzylpenicillin alone or in combination with dihydrostreptomycin on udder pathogens in vitro and in experimentally infected bovine udders - PubMed [pubmed.ncbi.nlm.nih.gov]

Synergistic Interplay of Penicillin and Dihydrostreptomycin in the Management of Bovine Mastitis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bovine mastitis remains a significant economic and animal welfare concern in the dairy industry. Treatment of this complex disease often relies on antimicrobial therapy, with combination drugs designed to enhance efficacy and combat resistance. The pairing of penicillin and dihydrostreptomycin has been a cornerstone of intramammary antibiotic formulations for decades. This technical guide provides an in-depth analysis of the synergistic relationship between these two antibiotics in the context of bovine mastitis, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms of action.

Mechanism of Synergy: A Two-Pronged Attack

The synergistic effect of penicillin and dihydrostreptomycin stems from their distinct yet complementary mechanisms of action against bacterial pathogens. Penicillin, a β-lactam antibiotic, targets the bacterial cell wall, while dihydrostreptomycin, an aminoglycoside, inhibits protein synthesis. Their combined action results in an enhanced bactericidal effect that is often greater than the sum of their individual activities.

Penicillin exerts its effect by inhibiting the transpeptidase enzymes, also known as penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan chains in the bacterial cell wall.[1][2][3] This inhibition disrupts cell wall synthesis, leading to a weakened and structurally compromised cell wall.[1][4] For Gram-positive bacteria, which have a thick peptidoglycan layer, this disruption is particularly effective.[1]

The damage to the cell wall integrity caused by penicillin is believed to facilitate the uptake of dihydrostreptomycin into the bacterial cell.[3][4] Once inside, dihydrostreptomycin binds to the 30S ribosomal subunit, interfering with the initiation of protein synthesis and causing misreading of the mRNA code.[5][6] This disruption of essential protein production ultimately leads to bacterial cell death. The initial insult to the cell wall by penicillin, therefore, potentiates the action of dihydrostreptomycin.

Quantitative Efficacy Data

Clinical trials have demonstrated the efficacy of penicillin and dihydrostreptomycin combinations in treating bovine mastitis. The following tables summarize key quantitative data from relevant studies.

Table 1: Clinical Trial Outcomes for Bovine Mastitis Treatment

| Treatment Regimen | Number of Quarters | Cure Rate (%) | Pathogen Focus | Reference |

| Procaine Penicillin (IM, 3 days) | 621 (total in study) | 36.9 | Penicillin-sensitive bacteria | [7] |

| Procaine Penicillin (IM, 5 days) | 621 (total in study) | 53.1 | Penicillin-sensitive bacteria | [7] |

| Procaine Penicillin + Dihydrostreptomycin (IM, 1 day) + Intramammary (4 days) | 621 (total in study) | 46.7 | Penicillin-sensitive bacteria | [7] |

| Nafcillin-Penicillin-Dihydrostreptomycin (Intramammary, 3 times at 24h intervals) | 43 | 86.04 | Subclinical mastitis | [8] |

| Nafcillin-Penicillin-Dihydrostreptomycin (Intramammary, 6 times at 24h intervals) | 43 | 100 | Subclinical mastitis | [8] |

Table 2: In Vitro Susceptibility of Bovine Mastitis Pathogens

| Pathogen | Antibiotic Combination | MIC Range (µg/mL) | MBC (µg/mL) | Reference |

| Staphylococcus aureus | Benzylpenicillin & Dihydrostreptomycin | Not specified | Not specified | [9] |

| Streptococcus uberis | Benzylpenicillin & Dihydrostreptomycin | Not specified | Not specified | [9] |

| Streptococcus dysgalactiae | Benzylpenicillin | Maintained at MIC/MBC for 24h with 10 mg/kg IM | Maintained at MIC/MBC for 24h with 10 mg/kg IM | [9] |

Experimental Protocols

Detailed and standardized methodologies are critical for the accurate assessment of antimicrobial synergy. The following protocols are based on established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI) Subcommittee on Veterinary Antimicrobial Susceptibility Testing (VAST).[10][11][12]

In Vitro Synergy Testing: Checkerboard Assay Protocol

This protocol outlines a method to determine the synergistic effect of penicillin and dihydrostreptomycin against a specific bovine mastitis pathogen.

1. Bacterial Isolate Preparation:

- Culture a fresh isolate of the target pathogen (e.g., Staphylococcus aureus, Streptococcus uberis) from a bovine mastitis milk sample on appropriate agar medium.

- Prepare a standardized inoculum suspension in sterile saline or broth to match a 0.5 McFarland turbidity standard.

2. Minimum Inhibitory Concentration (MIC) Determination:

- Determine the MIC of penicillin and dihydrostreptomycin individually using a standard broth microdilution method according to CLSI guidelines.[11]

3. Checkerboard Setup:

- In a 96-well microtiter plate, create a two-dimensional array of antibiotic concentrations.

- Serially dilute penicillin along the x-axis and dihydrostreptomycin along the y-axis.

- The final volume in each well should be 100 µL, containing varying concentrations of both drugs.

4. Inoculation and Incubation:

- Inoculate each well with 100 µL of the standardized bacterial suspension.

- Incubate the plate at 37°C for 18-24 hours.

5. Data Analysis:

- Visually inspect the plate for turbidity to determine the MIC of the drug combination in each well.

- Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:

- FICI = (MIC of Penicillin in combination / MIC of Penicillin alone) + (MIC of Dihydrostreptomycin in combination / MIC of Dihydrostreptomycin alone)

- Interpret the FICI value: Synergy is typically defined as an FICI of ≤ 0.5.

Clinical Trial Protocol for Efficacy Evaluation

This protocol provides a framework for a randomized controlled clinical trial to assess the efficacy of a penicillin-dihydrostreptomycin combination therapy for bovine mastitis.

1. Animal Selection:

- Enroll lactating dairy cows with clinical mastitis.

- Define clear inclusion and exclusion criteria based on the severity of mastitis, systemic signs, and causative pathogen (if known).[13]

2. Randomization and Blinding:

- Randomly assign eligible cows to either a treatment group (penicillin-dihydrostreptomycin combination) or a control group (e.g., penicillin alone, no treatment).

- If feasible, blind the investigators and farm personnel to the treatment allocation.

3. Treatment Administration:

- Administer the assigned treatment via intramammary infusion and/or intramuscular injection at a predetermined dose and frequency.[7]

- Record all treatment details meticulously.

4. Data Collection:

- Collect milk samples for bacteriological culture and somatic cell count (SCC) before, during, and after the treatment period.[13]

- Record clinical signs of mastitis (e.g., udder swelling, milk appearance, rectal temperature) daily.

5. Outcome Assessment:

- Bacteriological Cure: Defined as the absence of the initial pathogen in post-treatment milk samples.

- Clinical Cure: Defined as the resolution of clinical signs of mastitis.

6. Statistical Analysis:

- Compare the cure rates between the treatment and control groups using appropriate statistical tests (e.g., chi-squared test, logistic regression).

- Analyze changes in SCC and clinical scores.

Conclusion

The synergistic combination of penicillin and dihydrostreptomycin offers a potent therapeutic option for bovine mastitis. Understanding the mechanism of this synergy, supported by robust quantitative data from well-designed in vitro and in vivo studies, is paramount for the continued development of effective antimicrobial strategies in veterinary medicine. The standardized protocols provided in this guide serve as a foundation for researchers and drug development professionals to further investigate and optimize the use of this important antibiotic combination.

References

- 1. news-medical.net [news-medical.net]

- 2. quora.com [quora.com]

- 3. Penicillin - Wikipedia [en.wikipedia.org]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. Protein involved in the binding of dihydrostreptomycin to ribosomes of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Binding of dihydrostreptomycin to Escherichia coli ribosomes: kinetics of the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical trial of three therapeutic regimens for bovine mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. avmajournals.avma.org [avmajournals.avma.org]

- 10. Standardization of Veterinary Susceptibility Testing | CLSI [clsi.org]

- 11. Antimicrobial Susceptibility Testing of Bacteria of Veterinary Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uoguelph.ca [uoguelph.ca]

- 13. israeldairy.com [israeldairy.com]

Navigating Nafcillin Resistance in Coagulase-Negative Staphylococci: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanisms governing nafcillin resistance in coagulase-negative staphylococci (CoNS). CoNS have emerged as significant opportunistic pathogens, particularly in healthcare settings, and their increasing resistance to beta-lactam antibiotics, including nafcillin, poses a considerable therapeutic challenge. This document delves into the molecular underpinnings of this resistance, offering detailed experimental protocols and quantitative data to support further research and development in this critical area.

Core Mechanisms of Nafcillin Resistance

Nafcillin resistance in CoNS is a multifactorial phenomenon, primarily driven by the acquisition of specific genetic elements, but also influenced by other intrinsic bacterial processes.

The Cornerstone of Resistance: mecA-Mediated Alteration of Penicillin-Binding Proteins

The predominant mechanism of nafcillin resistance in CoNS is the production of a modified penicillin-binding protein, PBP2a (or PBP2'), which has a low affinity for beta-lactam antibiotics. This altered PBP is encoded by the mecA gene. The presence of mecA allows the bacterium to continue cell wall synthesis even in the presence of nafcillin, which would normally inhibit the native PBPs.

The mecA gene is housed within a mobile genetic element known as the Staphylococcal Cassette Chromosome mec (SCCmec). CoNS are considered a significant reservoir for SCCmec, contributing to its spread to more virulent species like Staphylococcus aureus. There is a remarkable diversity of SCCmec elements found in CoNS, with types I, II, III, IV, and V being prevalent.

Enzymatic Degradation: The Role of β-Lactamases

Coagulase-negative staphylococci can also exhibit resistance to penicillins through the production of β-lactamases, enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic. This mechanism is primarily encoded by the blaZ gene. While nafcillin is generally stable in the presence of staphylococcal β-lactamases, hyperproduction of this enzyme can contribute to reduced susceptibility.

Other Contributing Factors

Beyond the primary mechanisms of mecA and β-lactamase production, other factors can influence the level of nafcillin resistance in CoNS:

-

Point Mutations in Penicillin-Binding Protein (PBP) Genes: Alterations in the native PBP genes, arising from point mutations, can lead to decreased binding affinity for beta-lactam antibiotics, contributing to resistance.

-

Efflux Pumps: These membrane proteins can actively transport antibiotics out of the bacterial cell, reducing the intracellular concentration of the drug and thereby contributing to resistance. The NorA efflux pump is a well-characterized example in staphylococci.

-

Biofilm Formation: CoNS are adept at forming biofilms on both biological and inert surfaces. Bacteria within a biofilm are encased in a protective extracellular matrix, which can limit antibiotic penetration and contribute to increased tolerance to antimicrobial agents, including nafcillin.

Quantitative Data on Nafcillin Resistance in CoNS

The following tables summarize key quantitative data related to nafcillin resistance in various CoNS species.

Table 1: Nafcillin and Oxacillin MIC Breakpoints for Coagulase-Negative Staphylococci (CLSI)

| CoNS Species | Antibiotic | Susceptible (µg/mL) | Resistant (µg/mL) |

| S. epidermidis | Oxacillin | ≤ 0.25 | ≥ 0.5 |

| S. lugdunensis | Oxacillin | ≤ 2 | ≥ 4 |

| All CoNS | Nafcillin | ≤ 0.25 | - |

Note: Oxacillin is often used as a surrogate for predicting nafcillin susceptibility in CoNS. According to the Johns Hopkins ABX Guide, the MIC breakpoint for nafcillin susceptibility in CoNS is ≤ 0.25 mcg/mL. More than 50% of CoNS are reported to be methicillin-resistant and therefore nafcillin resistant.

Table 2: Prevalence of SCCmec Types in Methicillin-Resistant Coagulase-Negative Staphylococci (MR-CoNS) Clinical Isolates

| Study (Location) | Total MR-CoNS Isolates (n) | SCCmec Type I (%) | SCCmec Type II (%) | SCCmec Type III (%) | SCCmec Type IV (%) | SCCmec Type V (%) | Not Typable/Other (%) |

| Zong et al. (China) | 84 | 1.2 | 2.4 | 22.6 | 16.7 | 11.9 | 45.2 (including multiple types and unnamed types) |

| Kumar et al. (India) | 44 | 61.4 | 6.8 | 15.9 | 11.4 | - | 4.5 |

| Ghaznavi-Rad et al. (Iran) | 44 | 45.5 | 2.3 | 4.5 | 9.1 | - | 38.6 (including multiple types and non-typable) |

Signaling Pathways and Regulatory Networks

The expression of resistance genes in CoNS is tightly regulated. The following diagrams, generated using Graphviz (DOT language), illustrate the key regulatory pathways.

Regulation of mecA Expression

The expression of the mecA gene is controlled by the mecI and mecR1 genes, which are often located upstream of mecA on the SCCmec element.

A Technical Guide to the Pharmacokinetics of Intramammary Penicillin G Procaine in Dairy Cows

Executive Summary: This document provides a comprehensive technical overview of the pharmacokinetics of procaine penicillin G following intramammary administration in dairy cows. Penicillin G remains a critical antibiotic for the treatment of bovine mastitis, a prevalent and economically significant disease in the dairy industry. A thorough understanding of its absorption, distribution, metabolism, and elimination (ADME) profile within the bovine system is paramount for optimizing therapeutic efficacy while ensuring the safety of milk for human consumption. This guide synthesizes key quantitative data, details common experimental protocols, and presents visual workflows to elucidate the kinetic behavior of this vital veterinary drug.

Pharmacokinetic Profile

Following intramammary infusion, procaine penicillin G acts as a local depot. The formulation, often an oily suspension, allows for the slow release of penicillin G. The drug's pharmacokinetic journey is characterized by local distribution within the udder and partial systemic absorption.

Absorption and Distribution

Upon infusion into a mammary gland, penicillin G procaine is primarily distributed throughout the treated quarter. However, its distribution is not entirely confined. The presence of edema, blocked milk ducts, or reduced blood circulation can lead to uneven distribution within the infused quarter[1]. A portion of the administered dose is also distributed to the other untreated quarters of the udder, the local lymph circulation, and, to a lesser extent, absorbed systemically into the plasma and other tissues[1].

In healthy animals, systemic absorption is quantifiable. After an intramammary administration of 400 mg (404,000 Units) of penicillin G procaine, a peak serum concentration (Cmax) of 0.07 mcg/mL is reached at approximately 4 hours (Tmax)[1]. This limited systemic exposure is a key feature of intramammary therapy, designed to maximize local concentrations at the site of infection while minimizing systemic effects and residues in tissues.

Metabolism and Elimination

The primary route of elimination for penicillin G from the mammary gland is through milking. The drug that is systemically absorbed is subsequently eliminated by the kidneys. The half-life of penicillin G in the mammary gland is a critical parameter for determining withdrawal times. Studies have shown that the elimination half-life in milk can be influenced by the health status of the cow. For instance, in cows with clinical mastitis, the half-life (T½λz) has been calculated to be approximately 16.75 hours[2]. Based on this, it is estimated that 99.9% of the drug is withdrawn from the mammary gland within approximately 116 hours, or about 5 days[2][3][4].

The presence of mastitis can alter the pharmacokinetics, potentially affecting drug distribution and elimination, which underscores the importance of studying both healthy and diseased animals[5][6][7].

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of penicillin G procaine in dairy cows after intramammary administration, derived from published studies.

Table 1: Pharmacokinetic Parameters of Penicillin G in Milk After Single Intramammary Administration in Dairy Cows with Clinical Mastitis

| Parameter | Unit | Mean Value (± SD) | Reference |

| Dose | IU | 200,000 | [2][3] |

| Cmax (Maximum Concentration) | µg/kg | 38,707.33 (± 15,364.01) | [2] |

| Tmax (Time to Cmax) | h | 11.33 (± 1.50) | [2] |

| AUC₀-t (Area Under the Curve) | hµg/kg | 623,005.11 (± 218,639.38) | [2] |

| AUC₀-∞ (AUC Extrapolated to Infinity) | hµg/kg | 647,566.89 (± 222,042.06) | [2] |

| T½λz (Elimination Half-life) | h | 16.75 (± 4.41) | [2] |

| MRT (Mean Residence Time) | h | 26.69 (± 4.39) | [2] |

Data from a study involving 9 dairy Black and White cows with clinical mastitis.[2][3]

Table 2: Mean Penicillin G Concentrations in Milk After Single Intramammary Administration in Healthy Dairy Cows at Various Doses

| Time Post-Dosing | Mean Concentration at 200,000 IU (µg/L) | Mean Concentration at 300,000 IU (µg/L) | Mean Concentration at 600,000 IU (µg/L) | Reference |

| 12 h | Not significantly different from 300,000 IU dose | Not significantly different from 200,000 IU dose | Significantly higher than 200,000 & 300,000 IU doses | [8] |

| 24 h | > MIC for target pathogens | > MIC for target pathogens | > MIC for target pathogens | [8] |

| General Finding | A linear dose-dependent increase in the mean Area Under the Curve (AUC) was observed across the dose ranges. | [8] |

This study highlights a linear relationship between the administered dose and the resulting concentration in the milk of a healthy udder.[8]

Table 3: Pharmacokinetic Parameters of Penicillin G in Plasma After Intramammary Administration in Healthy Dairy Cows

| Parameter | Unit | Value | Reference |

| Dose | mg (IU) | 400 (404,000) | [1] |

| Cmax (Peak Serum Concentration) | mcg/mL | 0.07 | [1] |

| Tmax (Time to Cmax) | h | 4 | [1] |

Experimental Protocols

Detailed and standardized methodologies are essential for generating reliable pharmacokinetic data. Below are representative protocols for in-vivo studies and sample analysis.

In-Vivo Study Protocol: Mastitis Model

This protocol is based on the methodology described by Burmańczuk et al. (2017)[2][3][4].

-

Animal Selection:

-

Species: Dairy cows (e.g., Polish Black-White breed).

-

Health Status: Diagnosed with clinical mastitis during the lactation period. Diagnosis may be based on clinical signs and somatic cell count (SCC) exceeding 200,000 cells/mL.

-

Group Size: A statistically appropriate number of animals (e.g., n=9) to ensure robust data.

-

-

Drug Administration:

-

Drug: Procaine Penicillin G.

-

Dose: 200,000 IU.

-

Route: Single intramammary administration into the affected quarter.

-

Pre-administration Procedure: The udder is milked out completely. Teats are washed with warm water and a disinfectant, dried thoroughly, and wiped with an antiseptic-soaked cotton ball (e.g., 70% alcohol)[1]. The syringe tip is inserted minimally into the teat canal, the contents are injected, and the medication is gently massaged upwards[1].

-

-

Sample Collection:

-

Matrix: Milk.

-

Sampling Times: Milk samples are collected at predefined intervals post-administration to capture the absorption, distribution, and elimination phases. For example: 3, 9, 21, 33, 45, 57, 69, 81, 93, and 105 hours.

-

Storage: Samples are immediately stored frozen (e.g., -18°C or below) until analysis.

-

-

Data Analysis:

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, T½λz, etc.) are calculated from the concentration-time data using specialized software (e.g., Phoenix WinNonlin).

-

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying penicillin G in biological matrices like milk and plasma[2][8][9].

-

Sample Preparation (Milk):

-

Deproteinization: Milk samples are thawed and vortexed. A precise volume of an organic solvent, typically acetonitrile, is added to precipitate proteins[2][10].

-

Extraction & Centrifugation: The mixture is vortexed and centrifuged at high speed (e.g., 10,000 x g for 10 min) to separate the precipitated proteins from the supernatant containing the analyte.

-

Back-Extraction (optional but recommended for plasma): For cleaner samples, a back-extraction of the acetonitrile with a non-polar solvent like dichloromethane can be performed. The upper aqueous layer containing penicillin G is collected[10].

-

Filtration/Dilution: The resulting supernatant may be filtered (e.g., through a 0.22 µm filter) or further diluted with purified water before injection into the LC-MS/MS system[10].

-

-

Chromatographic Separation:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

-

Column: A reverse-phase C18 column is commonly used (e.g., Acquity UPLC® BEH C18 or Luna® C18)[3][10].

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or 0.025% heptafluorobutyric acid) and an organic phase (e.g., acetonitrile or methanol)[3][10].

-

Flow Rate: Typically between 0.5 - 1.0 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode is standard for penicillin G.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for penicillin G and an internal standard.

-

Validation: The method must be fully validated according to regulatory guidelines (e.g., VICH GL49), assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ)[10].

-

Mandatory Visualizations

The following diagrams illustrate key workflows and pathways relevant to the study of intramammary penicillin G pharmacokinetics.

Caption: Workflow diagram for a typical in-vivo pharmacokinetic study.

Caption: Distribution pathways of Penicillin G after intramammary infusion.

Caption: Analytical workflow for quantifying Penicillin G in milk via LC-MS/MS.

References

- 1. cdn.ymaws.com [cdn.ymaws.com]

- 2. researchgate.net [researchgate.net]

- 3. Withdrawal of Amoxicillin and Penicillin G Procaine from Milk after Intramammary Administration in Dairy Cows with Mastitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Withdrawal of amoxicillin and penicillin G procaine from milk after intramammary administration in dairy cows with mastitis [agris.fao.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Probabilistic Physiologically Based Pharmacokinetic Model for Penicillin G in Milk From Dairy Cows Following Intramammary or Intramuscular Administrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research-portal.uu.nl [research-portal.uu.nl]

- 8. Determination of the intramammary dose of benzylpenicillin required to maintain an adequate concentration in the milk to inhibit Gram-positive bacteria in the clinically normal udder for 24 hr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. entomoljournal.com [entomoljournal.com]

- 10. orbi.uliege.be [orbi.uliege.be]

Dihydrostreptomycin's Activity Against Gram-Negative Mastitis Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in-vitro activity of dihydrostreptomycin, an aminoglycoside antibiotic, against key gram-negative bacteria responsible for bovine mastitis. This document summarizes available quantitative data, details relevant experimental protocols, and presents visual workflows to support research and development in veterinary medicine.

Dihydrostreptomycin: Mechanism of Action

Dihydrostreptomycin exerts its bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 16S rRNA of the 30S ribosomal subunit. This binding event interferes with the initiation of protein synthesis and causes misreading of the mRNA template. The resulting aberrant proteins disrupt essential cellular functions, ultimately leading to bacterial cell death.

Caption: Dihydrostreptomycin's mechanism of action.

In-Vitro Activity Spectrum

The in-vitro efficacy of an antibiotic is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The MIC50 and MIC90 values represent the concentrations at which the growth of 50% and 90% of the tested isolates are inhibited, respectively.

While extensive data specifically for dihydrostreptomycin against a wide range of gram-negative mastitis pathogens is limited in recent literature, some studies provide valuable insights.

Table 1: Dihydrostreptomycin MIC Distribution for Klebsiella pneumoniae from Bovine Mastitis

| MIC (µg/mL) | Number of Isolates (n=20) |

| ≤1 | 2 |

| 2 | 0 |

| 4 | 0 |

| 8 | 1 |

| 16 | 0 |

| 32 | 1 |

| 64 | 2 |

| 128 | 1 |

| 256 | 2 |

| ≥512 | 11 |

Data adapted from a study on Klebsiella pneumoniae isolates from bovine mastitis cases in Japan.[1]

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of dihydrostreptomycin's in-vitro activity against gram-negative mastitis pathogens should adhere to standardized methodologies to ensure reproducibility and accuracy. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for antimicrobial susceptibility testing of bacteria isolated from animals. The primary methods employed are broth microdilution and agar dilution.

Broth Microdilution Method

This method involves challenging a standardized bacterial inoculum with serial dilutions of dihydrostreptomycin in a liquid growth medium within a 96-well microtiter plate.

Detailed Protocol:

-

Bacterial Isolate Preparation:

-

Subculture the gram-negative mastitis pathogen isolate onto a suitable non-selective agar medium (e.g., Tryptic Soy Agar) and incubate at 37°C for 18-24 hours to obtain pure, isolated colonies.

-

Prepare a bacterial suspension in a sterile saline or broth solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Dihydrostreptomycin Solution Preparation:

-

Prepare a stock solution of dihydrostreptomycin sulfate in a suitable solvent as recommended by the manufacturer.

-

Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired concentration range for testing.

-

-

Microtiter Plate Inoculation and Incubation:

-

Dispense the prepared dihydrostreptomycin dilutions into the wells of a 96-well microtiter plate.

-

Inoculate each well with the standardized bacterial suspension. Include positive (no antibiotic) and negative (no bacteria) control wells.

-

Incubate the plates at 37°C for 16-20 hours in ambient air.

-

-

MIC Determination:

-

Following incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of dihydrostreptomycin at which there is no visible growth.

-

Agar Dilution Method

In this method, varying concentrations of dihydrostreptomycin are incorporated into an agar medium, which is then inoculated with the test organisms.

Detailed Protocol:

-

Preparation of Dihydrostreptomycin-Containing Agar Plates:

-

Prepare a series of two-fold dilutions of dihydrostreptomycin from a stock solution.

-

Incorporate each dilution into molten Mueller-Hinton agar at a ratio of 1 part antimicrobial solution to 9 parts agar.

-

Pour the agar into sterile petri dishes and allow them to solidify. A control plate with no antibiotic should also be prepared.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

-

-

Inoculation and Incubation:

-

Using a multipoint inoculator, spot-inoculate the surface of each agar plate with the bacterial suspension.

-

Allow the inoculum spots to dry before inverting the plates for incubation.

-

Incubate the plates at 37°C for 16-20 hours.

-

-

MIC Determination:

-

After incubation, examine the plates for the presence of bacterial growth at the inoculation spots.

-

The MIC is the lowest concentration of dihydrostreptomycin that completely inhibits the growth of the organism.

-

Caption: General workflow for antimicrobial susceptibility testing.

Conclusion

This technical guide summarizes the current understanding of dihydrostreptomycin's activity against gram-negative mastitis pathogens. While the mechanism of action is well-established, there is a clear need for more comprehensive quantitative data, particularly MIC50 and MIC90 values, for a broader range of clinically relevant gram-negative bacteria. The provided experimental protocols, based on CLSI guidelines, offer a standardized approach for researchers to generate such crucial data. Future research should focus on filling the existing data gaps to enable more informed decisions in the development and clinical application of dihydrostreptomycin for the treatment of bovine mastitis.

References

- 1. CTX-M-Type Extended-Spectrum β-Lactamase-Producing Klebsiella pneumoniae Isolated from Cases of Bovine Mastitis in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro antimicrobial susceptibility of Escherichia coli isolates from clinical bovine mastitis in Finland and Israel - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Basis of Nafpenzal's Bactericidal and Bacteriostatic Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nafpenzal® DC is a veterinary intramammary antibacterial suspension containing a synergistic combination of three antibiotics: nafcillin, penicillin G (procaine), and dihydrostreptomycin.[1][2] It is formulated for the treatment and prevention of mastitis during the dry period in dairy cows, exhibiting a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] While the constituent antibiotics are primarily classified as bactericidal, the distinction between bactericidal (lethal) and bacteriostatic (inhibitory) activity is not always absolute. This guide delves into the molecular mechanisms underpinning this compound's potent bactericidal action and explores the conditions under which it may exhibit bacteriostatic effects, providing a comprehensive resource for researchers in antimicrobial drug development.

The classification of an antimicrobial agent as bactericidal or bacteriostatic is determined by the ratio of its Minimum Bactericidal Concentration (MBC) to its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism, while the MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[3][4][5] A ratio of MBC/MIC ≤ 4 typically signifies a bactericidal effect, whereas a ratio > 4 suggests a bacteriostatic effect.[6] This distinction can be influenced by numerous factors, including drug concentration, bacterial species, and the physiological state of the organism.[7]

Molecular Mechanisms of Action

The bactericidal activity of this compound is a result of the complementary and synergistic actions of its three active components, each targeting essential bacterial processes.

Beta-Lactam Antibiotics: Nafcillin and Penicillin G

Both nafcillin and penicillin G belong to the beta-lactam class of antibiotics, which exert their bactericidal effect by disrupting the synthesis of the bacterial cell wall.

-

Target: The primary targets are Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall.

-

Mechanism: The beta-lactam ring of these antibiotics mimics the D-Ala-D-Ala moiety of the peptidoglycan substrate. This allows them to bind to the active site of PBPs, leading to their irreversible acylation. This inactivation of PBPs prevents the cross-linking of peptidoglycan chains.

-

Outcome: The inhibition of peptidoglycan synthesis weakens the cell wall, rendering the bacterium susceptible to osmotic lysis, particularly in actively growing bacteria. The continuous activity of autolytic enzymes in the absence of cell wall repair contributes to cell death. Nafcillin's resistance to penicillinase, an enzyme produced by some bacteria to inactivate beta-lactams, provides a key advantage against resistant staphylococci.[2]

References

- 1. msd-animal-health-me.com [msd-animal-health-me.com]

- 2. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 3. Principles of bacteriostatic and bactericidal antibiotics at subinhibitory concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. microbe-investigations.com [microbe-investigations.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. foamid.com [foamid.com]

In-Vitro Activity of Nafpenzal Components Against Streptococcus uberis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro activity of the active components of Nafpenzal® DC against Streptococcus uberis, a significant pathogen in bovine mastitis. This compound DC is an intramammary suspension containing three active substances: Procaine Benzylpenicillin, Dihydrostreptomycin, and Nafcillin.[1][2][3] This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key concepts and workflows.

Core Components and Mechanism of Action

This compound DC combines two classes of antibiotics to provide a broad spectrum of activity.[3][4] The synergy between a β-lactam (penicillin/nafcillin) and an aminoglycoside (dihydrostreptomycin) enhances efficacy compared to individual use.[3][5][6]

-

Procaine Benzylpenicillin (Penicillin G): A β-lactam antibiotic that is primarily effective against Gram-positive bacteria.[1][7] It functions by interfering with the synthesis of the bacterial cell wall, leading to cell lysis.[5][8] It is, however, susceptible to degradation by β-lactamase enzymes.[1][7]

-

Nafcillin: A semi-synthetic, penicillinase-resistant β-lactam antibiotic.[1][3] Its inclusion ensures activity against bacteria that produce β-lactamase, such as certain staphylococci.[1][3]

-

Dihydrostreptomycin: An aminoglycoside antibiotic with bactericidal activity primarily against Gram-negative bacteria.[1][3] It works by binding to the 30S ribosomal subunit, which disrupts protein synthesis and compromises the integrity of the bacterial cell wall.[5][8]

The combination of these agents targets common mastitis pathogens, including Streptococcus uberis.[3][7] The penicillins target the streptococci, while the combination provides a broader spectrum that includes other potential mastitis-causing organisms.[3]

Quantitative Data Summary: In-Vitro Susceptibility

Minimum Inhibitory Concentration (MIC) is the primary metric for assessing the in-vitro activity of an antibiotic. It represents the lowest concentration of a drug that prevents visible growth of a bacterium. The tables below summarize MIC data for this compound's components against Streptococcus uberis from various studies.

Table 1: Penicillin G Susceptibility of Streptococcus uberis Isolates

| Study Region/Year | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | % Resistant | Citation |

|---|---|---|---|---|---|---|

| Switzerland (2019) | 153 | ≤0.125 | ≤0.125 | - | 0% (1.3% with slightly increased MICs of 0.25) | [9] |

| Brazil (2021) | 83 | - | - | - | 57.8% | [10] |

| Italy (2021) | 71 | 0.06 | 0.25 | ≤0.03 - >2 | 15.5% | [11] |

| Czech Republic (2019-2023) | 667 | - | - | - | 0% (18% intermediate susceptibility) | [12] |

| Thailand (2010-2017) | 228 | - | - | - | 0% | [13] |

| Denmark (2016) | 61 | - | - | - | 0% | [14] |

| Southern Germany (2015-2019) | - | - | - | - | Generally low/susceptible |[15] |

Table 2: Streptomycin Susceptibility of Streptococcus uberis Isolates

| Study Region/Year | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Resistant | Citation |

|---|

| Czech Republic (2019-2023) | 667 | - | - | 38% |[12] |

Note: Data for Nafcillin specifically against S. uberis is limited in the reviewed literature, as testing is often focused on Penicillin G for streptococci. MIC values represent the concentration at which the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of isolates are inhibited, respectively.

Experimental Protocols

The determination of in-vitro antimicrobial activity is standardized to ensure reproducibility and comparability between laboratories. The primary method used is the broth microdilution test, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[11][16][17]

Protocol: Broth Microdilution MIC Testing (CLSI VET01/M100)

-

Isolate Preparation:

-

Streptococcus uberis is isolated from a clinical sample (e.g., milk) and grown on a suitable agar medium (e.g., blood agar) to obtain a pure culture.[18]

-

Several colonies are used to create a bacterial suspension in a sterile saline or broth solution.

-

The suspension is adjusted to a standard turbidity, typically a 0.5 McFarland standard, to ensure a consistent bacterial concentration.

-

-

Antimicrobial Dilution:

-

A stock solution of the antibiotic to be tested is prepared.

-

Serial two-fold dilutions of the antibiotic are made in cation-adjusted Mueller-Hinton Broth (CAMHB), often supplemented with blood for fastidious organisms like streptococci.

-

These dilutions are dispensed into the wells of a 96-well microtiter plate. Each well will contain a different, decreasing concentration of the antibiotic.

-

-

Inoculation:

-

The standardized bacterial suspension is diluted and added to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

A positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only) are included.

-

-

Incubation:

-

The microtiter plate is incubated at 35-37°C for 16-24 hours.

-

-

Result Interpretation:

-

After incubation, the plate is examined for visible bacterial growth (turbidity).

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic at which there is no visible growth.[19]

-

Results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the MIC value to established clinical breakpoints provided by CLSI.[19][20]

-

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to the in-vitro testing and mechanism of action of this compound's components.

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Caption: Synergistic targeting of bacterial structures by this compound's components.

References

- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 2. Sorry - 231211 [medicines.health.europa.eu]

- 3. msd-salud-animal.mx [msd-salud-animal.mx]

- 4. msd-animal-health-me.com [msd-animal-health-me.com]

- 5. level.com.tw [level.com.tw]

- 6. assaygenie.com [assaygenie.com]

- 7. msd-salud-animal.mx [msd-salud-animal.mx]

- 8. biocompare.com [biocompare.com]

- 9. Frontiers | Sequence Types and Antimicrobial Resistance Profiles of Streptococcus uberis Isolated From Bovine Mastitis [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. iris.cnr.it [iris.cnr.it]

- 12. Antimicrobial Susceptibility and Resistance Genes in Streptococcus uberis Isolated from Bovine Mastitis in the Czech Republic - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial Resistance Profiles and Genes in Streptococcus uberis Associated With Bovine Mastitis in Thailand - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro Antimicrobial Resistance of Causative Agents to Clinical Mastitis in Danish Dairy Cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro antimicrobial resistance profiles of Streptococcus uberis, Lactococcus spp., and Enterococcus spp. from quarter milk samples of cows between 2015 and 2019 in Southern Germany - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 17. goums.ac.ir [goums.ac.ir]

- 18. Genotyping and antimicrobial resistance of Streptococcus uberis isolated from bovine clinical mastitis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Application of MALDI-TOF MS to Identify and Detect Antimicrobial-Resistant Streptococcus uberis Associated with Bovine Mastitis [mdpi.com]

- 20. Mast Group Home Page [mast-group.com]

Penicillin-Binding Protein Affinity of Nafcillin in Bovine Isolates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nafcillin, a penicillinase-resistant beta-lactam antibiotic, is a critical therapeutic agent in veterinary medicine, particularly for treating intramammary infections in dairy cattle caused by Gram-positive cocci. Its mechanism of action relies on the acylation and subsequent inactivation of essential penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis in the bacterial cell wall. Understanding the specific binding affinities of nafcillin for the various PBPs in key bovine pathogens is paramount for optimizing dosing strategies, predicting efficacy, and overcoming emerging resistance.

This technical guide provides a comprehensive overview of the PBP affinity of nafcillin, with a focus on its implications for bovine isolates. While direct quantitative data for nafcillin in bovine-specific isolates is limited in publicly available literature, this document synthesizes the most relevant data from studies on homologous pathogens, outlines the established experimental protocols for determining PBP affinity, and presents the underlying biochemical pathways.

Data Presentation: Nafcillin and Proxy PBP Affinity

Direct measurement of the 50% inhibitory concentration (IC50) of nafcillin for PBPs in bovine isolates is not extensively documented. However, data for oxacillin, a closely related penicillinase-stable penicillin with a similar mechanism of action, provides a strong proxy for understanding nafcillin's PBP targets in Staphylococcus aureus, a major causative agent of bovine mastitis. Nafcillin's potent activity against methicillin-susceptible S. aureus (MSSA) is facilitated by its binding to PBPs 1, 2, and 3. In contrast, methicillin-resistant S. aureus (MRSA) expresses PBP2a, which has a low affinity for nafcillin.

Table 1: Proxy IC50 Values for Oxacillin against Staphylococcus aureus PBPs

| Penicillin-Binding Protein (PBP) | IC50 (mg/L) | Significance in MSSA |

| PBP 1 | 0.045 | High Affinity |

| PBP 2 | 0.125 | High Affinity |

| PBP 3 | 0.110 | High Affinity |

| PBP 4 | - | Contributes to resistance when overexpressed |

| PBP2a (in MRSA) | High | Low Affinity (confers resistance) |

Data sourced from an in vitro study on S. aureus.

Experimental Protocols

The determination of PBP affinity for a beta-lactam antibiotic like nafcillin is typically achieved through a competitive binding assay using a fluorescently labeled penicillin, such as Bocillin-FL. The following is a generalized protocol based on established methodologies.

Membrane Preparation

-

Objective: To isolate the bacterial membranes containing the PBPs.

-

Procedure:

-

Bacterial isolates (e.g., S. aureus from a bovine mastitis case) are cultured to mid-logarithmic phase.

-

Cells are harvested by centrifugation and washed with a suitable buffer (e.g., phosphate-buffered saline).

-

The cell pellet is resuspended in a lysis buffer and subjected to mechanical disruption (e.g., sonication or French press) to release the cellular contents.

-

The cell lysate is centrifuged at a low speed to remove intact cells and large debris.

-

The resulting supernatant is then subjected to ultracentrifugation to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a storage buffer, and the total protein concentration is determined.

-

Competitive PBP Binding Assay

-

Objective: To determine the concentration of nafcillin required to inhibit the binding of a fluorescent penicillin derivative to the PBPs by 50% (IC50).

-

Procedure:

-

Aliquots of the prepared membrane fraction are incubated with increasing concentrations of nafcillin for a defined period (e.g., 30 minutes) at room temperature to allow for the binding of nafcillin to the PBPs.

-

A fixed, saturating concentration of Bocillin-FL is then added to each aliquot and incubated for a further defined period (e.g., 30 minutes). Bocillin-FL will bind to the PBPs that are not already occupied by nafcillin.

-

The binding reaction is stopped by the addition of a sample buffer and heating.

-

The membrane proteins are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The gel is visualized using a fluorescent imager to detect the Bocillin-FL signal. The intensity of the fluorescent band corresponding to each PBP will decrease as the concentration of nafcillin increases.

-

The fluorescence intensity of each PBP band is quantified using densitometry software.

-

The IC50 value is calculated by plotting the percentage of Bocillin-FL binding inhibition against the logarithm of the nafcillin concentration and fitting the data to a sigmoidal dose-response curve.

-

Data Analysis and Interpretation

-

The IC50 value is inversely proportional to the binding affinity of nafcillin for a specific PBP. A lower IC50 indicates a higher affinity.

-

By comparing the IC50 values for the different PBPs within a single bacterial isolate, the primary PBP targets of nafcillin can be identified.

-

This methodology can be applied to a range of bovine isolates to assess variations in PBP affinity and to screen for potential resistance mechanisms.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

An In-depth Technical Guide on the Spectrum of Activity of Nafpenzal® Dry Cow Therapy Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nafpenzal® Dry Cow is an intramammary antibacterial suspension specifically formulated for the treatment of subclinical mastitis and the prevention of new intramammary infections during the dry period in dairy cattle.[1] The dry period represents a critical phase in the lactation cycle, offering an optimal window for eliminating existing infections and a heightened susceptibility to new ones.[2] Dry cow therapy is a cornerstone of modern mastitis control programs, aiming to reduce the prevalence of infection at the subsequent calving.[1][2]

This technical guide provides a comprehensive overview of the spectrum of activity of the this compound® dry cow formulation, which is composed of three active antimicrobial agents: procaine benzylpenicillin, dihydrostreptomycin sulfate, and nafcillin sodium.[1] The guide details the synergistic mechanisms of action, in-vitro susceptibility, and clinical efficacy of this combination therapy. It is intended to serve as a resource for researchers, veterinarians, and professionals involved in the development and evaluation of veterinary pharmaceuticals.

Active Ingredients and Formulation

Each 3-gram syringe of this compound® Dry Cow intramammary suspension contains the following active substances:

| Active Ingredient | Concentration |

| Procaine Benzylpenicillin | 300 mg |

| Dihydrostreptomycin (as sulphate) | 100 mg |

| Nafcillin (as sodium salt) | 100 mg |

Table 1: Composition of this compound® Dry Cow Therapy Formulation.[1]

Mechanism of Action and Spectrum of Activity

The efficacy of this compound® stems from the synergistic action of its three active components, providing a broad spectrum of activity against the common pathogens responsible for bovine mastitis.[1]

3.1 Individual Mechanisms of Action

-

Procaine Benzylpenicillin: A beta-lactam antibiotic, penicillin G exhibits bactericidal activity primarily against Gram-positive bacteria.[1] It functions by inhibiting the synthesis of the bacterial cell wall. Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final step in peptidoglycan synthesis.[3][4] This disruption leads to a compromised cell wall and subsequent bacterial cell lysis. However, its efficacy is limited against bacteria that produce beta-lactamase (penicillinase) enzymes.[1]

-

Nafcillin: A semi-synthetic, penicillinase-resistant penicillin, nafcillin shares the same mechanism of action as penicillin G.[1][3] Its unique chemical structure, however, confers resistance to degradation by staphylococcal beta-lactamases, making it particularly effective against penicillin-resistant strains of Staphylococcus aureus.[5]

-

Dihydrostreptomycin: An aminoglycoside antibiotic, dihydrostreptomycin demonstrates bactericidal activity, primarily against Gram-negative bacteria.[1] It acts by binding to the 30S ribosomal subunit of the bacterial ribosome, leading to the misreading of mRNA and subsequent inhibition of protein synthesis.[6]

3.2 Synergistic Action

The combination of a beta-lactam antibiotic (penicillin and nafcillin) with an aminoglycoside (dihydrostreptomycin) often results in a synergistic effect.[7] The beta-lactam component, by disrupting the bacterial cell wall, is thought to facilitate the entry of the aminoglycoside into the bacterial cell, thereby enhancing its access to the ribosomal target and increasing its bactericidal efficacy.[6][7] This synergy broadens the spectrum of activity to include both Gram-positive and Gram-negative organisms.[1]

3.3 Target Pathogens

The combination of these three antibiotics provides a broad spectrum of activity against a wide range of mastitis-causing pathogens, including:

-

Gram-Positive Bacteria:

-

Staphylococcus aureus (including penicillinase-producing strains)

-

Coagulase-negative staphylococci (CNS)

-

Streptococcus agalactiae

-

Streptococcus dysgalactiae

-

Streptococcus uberis

-

Arcanobacterium pyogenes

-

Bacillus cereus

-

-

Gram-Negative Bacteria:

-

Escherichia coli

-

Klebsiella spp.

-

In Vitro Susceptibility Data

| Pathogen | Penicillin G MIC (µg/mL) | Dihydrostreptomycin MIC (µg/mL) | Nafcillin MIC (µg/mL) |

| Staphylococcus aureus | 0.06 - >2 (resistant strains) | >16 | 0.25 - 2 |

| Streptococcus agalactiae | ≤0.06 - 0.12 | >16 | ≤0.12 - 0.5 |

| Streptococcus dysgalactiae | ≤0.06 | >16 | ≤0.12 - 0.5 |

| Streptococcus uberis | ≤0.06 - 0.25 | >16 | 0.25 - 1 |

| Escherichia coli | >16 | 4 - >64 | >16 |

Table 2: Representative MIC ranges for individual components of this compound® against common mastitis pathogens. Data compiled from various sources.[8][9] Note: These are not specific MICs for the this compound® combination.

Clinical Efficacy and Experimental Protocols

Clinical trials are essential to determine the in-vivo efficacy of dry cow therapies. A field study on the use of a combination of benzylpenicillin, nafcillin, and dihydrostreptomycin demonstrated high efficacy in treating existing intramammary infections and preventing new infections during the dry period.[10]

5.1 Bacteriological Cure Rates

A study comparing two different dry cow antibiotic products, one of which was this compound T® (containing 300,000 IU benzylpenicillin, 100 mg nafcillin, and 100 mg dihydrostreptomycin), reported a bacteriological cure rate of 92.3% for intramammary infections during the dry period.[10] The majority of infections at drying off were caused by coagulase-negative staphylococci and coryneform bacteria.[10]

Another study investigating the efficacy of a nafcillin-penicillin-dihydrostreptomycin combination for treating persistent subclinical mastitis in lactating dairy cattle reported an overall bacteriological cure rate of 86.04% for a conventional 3-day treatment regimen and 100% for an extended 6-day regimen.[11]

| Pathogen Group | Conventional Therapy (3 days) Cure Rate | Extended Therapy (6 days) Cure Rate |

| Overall | 86.04% | 100% |

Table 3: Bacteriological cure rates for a nafcillin-penicillin-dihydrostreptomycin combination in lactating cows with subclinical mastitis.[11]

5.2 Experimental Protocol for a Dry Cow Efficacy Study

The following outlines a representative experimental protocol for a clinical trial to evaluate the efficacy of a dry cow therapy product like this compound®, based on EMA guidelines.[12]

5.2.1 Study Design

A randomized, controlled, multi-centric field study is typically employed. Cows are randomly allocated to either a treatment group (receiving this compound®) or a control group (receiving a placebo or another approved dry cow therapy).[12]

5.2.2 Animal Selection

Lactating dairy cows in their late gestation, with or without subclinical mastitis, are selected. Aseptic milk samples are collected from all quarters before drying off for bacteriological culture and somatic cell count (SCC) analysis.[10][12]

5.2.3 Treatment Administration

On the day of drying off, after the final milking, the teats are thoroughly cleaned and disinfected. The full contents of one syringe of the assigned treatment are infused into each quarter.[1]

5.2.4 Post-Calving Evaluation

Aseptic milk samples are collected from all quarters again between 5 and 12 days after calving for bacteriological culture and SCC analysis to determine the infection status.[10]

5.2.5 Efficacy Parameters

-

Bacteriological Cure Rate: The proportion of quarters infected at drying off that are free of the initial pathogen after calving.

-

New Infection Rate: The proportion of uninfected quarters at drying off that become infected during the dry period.

-

Somatic Cell Count: Changes in SCC from pre-treatment to post-calving.

5.2.6 Microbiological Analysis

Milk samples are cultured on appropriate media (e.g., blood agar) to isolate and identify mastitis pathogens. Standard laboratory procedures, such as those outlined by the National Mastitis Council, are followed.[1]

5.2.7 MIC Determination Protocol

Minimum Inhibitory Concentrations (MICs) are determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[13]

-

Isolate Preparation: Bacterial isolates from milk samples are cultured to achieve a standardized inoculum density.

-

Antimicrobial Dilution: Serial twofold dilutions of the antimicrobial agents (penicillin, nafcillin, dihydrostreptomycin, and the combination) are prepared in microtiter plates containing cation-adjusted Mueller-Hinton broth.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.

-

Reading: The MIC is recorded as the lowest concentration of the antimicrobial that completely inhibits visible bacterial growth.

Pharmacokinetics and Pharmacodynamics

The formulation of this compound® in a slow-release base is designed to maintain therapeutic concentrations of the antibiotics in the udder for an extended period during the dry period.[2] The pharmacodynamics of beta-lactam antibiotics are generally considered time-dependent, meaning their efficacy is related to the duration that the drug concentration remains above the MIC (%T>MIC).[14] Aminoglycosides, on the other hand, exhibit concentration-dependent killing, where the peak concentration (Cmax) relative to the MIC is the key determinant of efficacy.[6][14] The combination in this compound® leverages both of these pharmacodynamic principles.

Conclusion

The this compound® dry cow therapy formulation, with its combination of procaine benzylpenicillin, dihydrostreptomycin, and nafcillin, offers a broad-spectrum and synergistic approach to mastitis control during the dry period. Its efficacy is rooted in the complementary mechanisms of action of its components, which target both Gram-positive (including penicillin-resistant staphylococci) and Gram-negative bacteria. Clinical data demonstrates high bacteriological cure rates. This technical guide provides a foundational understanding of the antimicrobial properties of this compound®, which can inform further research and clinical application in the field of bovine health.

References

- 1. Frontiers | Effect of dry cow therapy on antimicrobial resistance of mastitis pathogens post-calving [frontiersin.org]

- 2. Intramammary infection rate during the dry period in cows that received blanket dry cow therapy: efficacy of 6 different dry-cow intra-mammary antimicrobial products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is Nafcillin Sodium used for? [synapse.patsnap.com]

- 4. What is the mechanism of Nafcillin Sodium? [synapse.patsnap.com]

- 5. nbinno.com [nbinno.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Beta-lactam/aminoglycoside combinations: interactions and their mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial susceptibility of udder pathogens from cases of acute clinical mastitis in dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial resistance in Staphylococcus aureus, Streptococcus uberis and Streptococcus dysgalactiae from dairy cows with mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 11. researchgate.net [researchgate.net]

- 12. ema.europa.eu [ema.europa.eu]

- 13. EUCAST: MIC Determination [eucast.org]

- 14. Pharmacokinetics and pharmacodynamics of beta-lactam antibiotics in critically ill patients | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]

Methodological & Application

Application Note: Antimicrobial Susceptibility Testing of Nafpenzal® Using Broth Microdilution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nafpenzal® is an intramammary antibacterial suspension utilized for the treatment and prevention of mastitis in dairy cows during the dry period.[1] It is a combination drug product containing three active antimicrobial agents: nafcillin, penicillin, and dihydrostreptomycin.[2] This unique formulation provides a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including beta-lactamase producing staphylococci.[1][2]

Antimicrobial susceptibility testing (AST) is a critical procedure in veterinary medicine to guide appropriate therapeutic choices, monitor for the emergence of resistance, and ensure the continued efficacy of antimicrobial agents. The broth microdilution method is a standardized, quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a specific bacterium.[3][4][5] The MIC value is a key parameter used to classify an organism as susceptible, intermediate, or resistant to a particular drug, based on established breakpoints.[6][7][8]

This application note provides a detailed protocol for performing broth microdilution susceptibility testing of this compound® and its individual components. It is intended to guide researchers in the in vitro evaluation of this combination drug against relevant mastitis pathogens.

Principle of Broth Microdilution

The broth microdilution method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the plates are examined for visible bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[5] This method is favored for its efficiency, reproducibility, and the quantitative nature of its results. Standardized protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) ensure consistency and comparability of data across different laboratories.[9][10][11]

Special Considerations for this compound®

Testing a combination drug such as this compound® presents unique considerations:

-

Synergy and Antagonism: The combination of nafcillin, penicillin, and dihydrostreptomycin may exhibit synergistic (enhanced antimicrobial effect) or antagonistic (reduced antimicrobial effect) activity against certain bacteria.[2] Broth microdilution can be adapted to assess these interactions, often through a "checkerboard" titration of the different components.

-

Component Testing: In addition to testing the fixed-ratio combination of this compound®, it is often informative to test the individual antimicrobial components to understand their independent activity against the target organisms.

-